5-Aminopentan-2-ol

Description

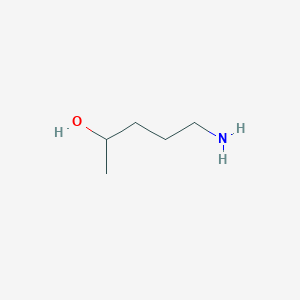

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGRDSFPHUTBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430701 | |

| Record name | 5-Amino-pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81693-62-1 | |

| Record name | 5-Amino-pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Aminopentan-2-ol: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Aminopentan-2-ol, a primary amino alcohol with significant potential as a versatile intermediate in organic synthesis.[1] Due to the limited availability of public experimental spectra for this compound, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its chemical structure. For comparative purposes, experimental data for its isomer, 5-aminopentan-1-ol, is also included. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for its isomer, 5-aminopentan-1-ol. These tables are designed for easy comparison and interpretation of the key spectral features.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Multiplet | 1H | CH-OH |

| ~2.7 | Triplet | 2H | CH₂-NH₂ |

| ~1.5 - 1.7 | Multiplet | 2H | CH₂ adjacent to CH₂-NH₂ |

| ~1.3 - 1.5 | Multiplet | 2H | CH₂ adjacent to CH-OH |

| ~1.2 | Doublet | 3H | CH₃ |

| (Variable) | Broad Singlet | 3H | OH, NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~67-70 | C2 (CH-OH) |

| ~42-45 | C5 (CH₂-NH₂) |

| ~30-35 | C4 |

| ~28-32 | C3 |

| ~23-26 | C1 (CH₃) |

Table 3: Predicted and Experimental Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 5-Aminopentan-1-ol[2][3] |

| O-H Stretch (Alcohol) | 3300-3400 (Broad) | 3350 (Broad) |

| N-H Stretch (Amine) | 3300-3400 (Broad, overlaps with O-H) | 3290 (Broad) |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2930 |

| N-H Bend (Amine) | 1590-1650 | 1590 |

| C-O Stretch (Alcohol) | 1050-1150 | 1060 |

Table 4: Predicted and Experimental Mass Spectrometry (MS) Data

| Parameter | Predicted Value for this compound | Experimental Value for 5-Aminopentan-1-ol[2][4] |

| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol [5] | 103.16 g/mol [2] |

| Monoisotopic Mass | 103.0997 Da[5] | 103.0997 Da[2] |

| Major Fragment Ions (m/z) | Predicted: 86 ([M-NH₃]⁺), 70, 58, 45 ([CH₃CH=OH]⁺), 30 ([CH₂=NH₂]⁺) | Observed: 86, 70, 55, 43, 30 |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized procedures for NMR, IR, and mass spectrometry, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired exchange characteristics of labile protons (OH and NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For enhanced signal-to-noise, an appropriate number of scans (e.g., 8-64) should be collected.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. ESI is a soft ionization technique suitable for polar molecules, while EI causes more extensive fragmentation.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Accurate mass measurements from a high-resolution mass spectrometer can be used to determine the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | 81693-62-1 | Benchchem [benchchem.com]

- 2. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanol, 5-amino- [webbook.nist.gov]

- 4. Pentanol, 5-amino- [webbook.nist.gov]

- 5. This compound | C5H13NO | CID 9793714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rtilab.com [rtilab.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Fourier transform infrared spectroscopy [bio-protocol.org]

physical properties of 5-Aminopentan-2-ol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting and boiling points, of the amino alcohol 5-Aminopentan-2-ol. A thorough search of available scientific literature and chemical databases indicates a lack of experimentally determined data for the melting and boiling points of this specific compound. This guide, therefore, provides context by presenting the known physical properties of a structural isomer, 5-Amino-1-pentanol, and outlines the standard experimental protocols for determining these crucial physical constants. Furthermore, a logical diagram illustrates the fundamental relationship between a chemical substance and its physical characteristics.

Introduction to this compound

This compound is an organic molecule containing both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group. Its structure suggests it is a liquid at room temperature with the capacity for hydrogen bonding, which influences its boiling point and solubility. While computational predictions of its physical properties are available, experimentally verified data for its melting and boiling points are not present in readily accessible chemical literature.

Physical Properties of this compound and a Structural Isomer

Due to the absence of experimentally determined melting and boiling points for this compound, this section provides the available data for its structural isomer, 5-Amino-1-pentanol, for comparative purposes. It is crucial to note that while these compounds share the same molecular formula, their different structures will result in distinct physical properties.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Data Source |

| This compound | C₅H₁₃NO | Data Not Available | Data Not Available | - |

| 5-Amino-1-pentanol | C₅H₁₃NO | 38.5 | 221.5 | Wikipedia[1] |

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[2][3]

Methodology: Capillary Tube Method

This is a common and reliable method for determining the melting point of a solid organic compound.[2][4]

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.[5]

-

Apparatus: A melting point apparatus is used, which consists of a heated block to hold the capillary tube and a thermometer or a digital temperature sensor. A viewing lens allows for the observation of the sample. Alternatively, a Thiele tube filled with a high-boiling oil can be used for heating.[2]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.[5]

-

-

Purity Assessment: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This is a key physical property for characterizing and identifying liquid compounds.[6]

Methodology: Micro Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.[7][8]

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9]

-

Apparatus: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube filled with a suitable heating oil or in a melting point apparatus.[7]

-

Procedure:

-

The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[8]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates that the liquid has reached its boiling point and its vapor is now escaping.[6]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[7][8] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between a chemical compound and the determination of its physical properties.

Caption: Relationship between a chemical compound and its physical property determination.

References

- 1. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. athabascau.ca [athabascau.ca]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 5-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract: This technical guide addresses the solubility of 5-Aminopentan-2-ol, a key consideration for its application in research and pharmaceutical development. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. In light of this data gap, this document provides detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate this critical data in-house. The methodologies described are based on established principles of physical chemistry and are widely applicable to organic compounds. This guide includes the isothermal shake-flask method for achieving equilibrium, followed by analytical quantification using gravimetric and UV-Vis spectroscopic techniques. Furthermore, a structured framework for data presentation and a logical workflow diagram are provided to assist in experimental planning and execution.

Introduction

This compound is a bifunctional organic compound containing both an amine and a hydroxyl group. These functional groups impart a degree of polarity to the molecule, suggesting potential solubility in polar solvents. However, the pentyl carbon chain introduces nonpolar character, which may confer solubility in less polar organic solvents. The interplay of these structural features makes a theoretical prediction of solubility challenging.

A thorough understanding of the solubility of this compound is crucial for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for chemical syntheses involving this compound to ensure optimal reaction kinetics and yield.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media is a critical determinant of bioavailability and the feasibility of different dosage forms.

Given the absence of published quantitative solubility data, this guide provides a robust framework for its experimental determination.

Experimental Protocols for Solubility Determination

The following protocols describe the determination of the equilibrium solubility of this compound in a solvent of interest at a controlled temperature. The most widely accepted method for this is the isothermal shake-flask method.[1][2]

This method is designed to create a saturated solution of this compound in a chosen solvent at a constant temperature.

Apparatus and Materials:

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

This compound (solute)

-

Solvent of interest (e.g., water, ethanol, acetone, etc.)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

-

Syringes

Procedure:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.[3]

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved microparticles.

The resulting clear filtrate is a saturated solution of this compound at the specified temperature. The concentration of the solute in this solution must then be determined using a suitable analytical method.

Two common methods for determining the concentration of the dissolved this compound in the saturated solution are gravimetric analysis and UV-Vis spectroscopy.

2.2.1. Gravimetric Analysis

This method is straightforward and relies on the precise measurement of mass.[3][4][5]

Apparatus and Materials:

-

Saturated solution from section 2.1

-

Pre-weighed evaporating dish or watch glass

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Accurately weigh an empty, clean, and dry evaporating dish (W₁).

-

Transfer a known volume or mass of the clear, filtered saturated solution into the evaporating dish.

-

Weigh the dish containing the solution (W₂).

-

Carefully evaporate the solvent. For volatile organic solvents, this can be done in a fume hood. For water, a drying oven set to a temperature below the boiling point of this compound can be used.

-

Once the solvent is removed, place the dish in a drying oven (e.g., at 60-80 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Cool the dish in a desiccator to room temperature and weigh it again (W₃).

-

The mass of the dissolved solute is (W₃ - W₁).

-

The mass of the solvent is (W₂ - W₃).

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per liter of solution.

2.2.2. UV-Vis Spectroscopy

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum or can be derivatized to produce a chromophore. A calibration curve must first be generated.[6][7][8]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Saturated solution from section 2.1

-

Pure solvent (for blank and dilutions)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Take the clear, filtered saturated solution and dilute it with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison and analysis.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | Gravimetric | |||

| Ethanol | 25 | UV-Vis | |||

| Acetone | 25 | Gravimetric | |||

| Dichloromethane | 25 | Gravimetric | |||

| User-defined | User-defined | User-defined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scirp.org [scirp.org]

An In-depth Technical Guide to 5-Aminopentan-2-ol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-2-ol is a primary amino alcohol with the chemical formula C₅H₁₃NO.[1] Its molecular structure features a five-carbon pentane backbone with a hydroxyl (-OH) group at the second carbon and a primary amino (-NH₂) group at the fifth carbon.[1] This bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a versatile intermediate in organic synthesis.[1] The carbon atom bonded to the hydroxyl group is a chiral center, meaning this compound can exist as two stereoisomers: (R)-5-aminopentan-2-ol and (S)-5-aminopentan-2-ol.[1] This stereoisomerism is particularly significant in pharmaceutical development, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity.[1]

Classified as a γ-amino alcohol (or 1,4-amino alcohol), the spatial separation of its functional groups by three carbon atoms influences its reactivity and potential applications, distinguishing it from its isomers like 1-aminopentan-2-ol and 4-aminopentan-2-ol.[1]

History and Discovery

While a definitive seminal publication detailing the first-ever synthesis and discovery of this compound is not readily apparent in surveyed historical literature, its emergence is intrinsically linked to the broader exploration of amino alcohols in the 20th century. The fundamental reactions that would enable its synthesis, such as the reduction of nitro compounds and reductive amination, were well-established by the mid-20th century.

It is plausible that this compound was first synthesized as part of broader investigations into the properties and applications of γ-amino alcohols. These compounds were of interest for their potential as synthetic building blocks and for their presence in biologically active molecules. The synthesis of its isomer, 5-amino-1-pentanol, for instance, has been documented through methods like the reduction of amino acids or the reductive amination of precursors derived from furfural.

The more recent scientific literature highlights this compound primarily as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals. A notable example is its role as a precursor in the production of the antimalarial drug hydroxychloroquine.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molar Mass | 103.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 81693-62-1 | [2] |

| Appearance | Flammable liquid | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry. Two plausible and effective routes are the reductive amination of 5-hydroxy-2-pentanone and the catalytic hydrogenation of 5-nitro-2-pentanol.

Reductive Amination of 5-Hydroxy-2-pentanone

This approach involves the reaction of 5-hydroxy-2-pentanone with ammonia in the presence of a reducing agent. The ketone first reacts with ammonia to form an intermediate imine, which is then reduced to the corresponding amine.

A detailed experimental protocol for a representative reductive amination is outlined below. This protocol is based on general procedures for the reductive amination of ketones.

| Step | Procedure | Reagents and Conditions |

| 1. Imine Formation | 5-hydroxy-2-pentanone is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia. | 5-hydroxy-2-pentanone, Ammonia (e.g., 7N solution in methanol), Methanol |

| 2. Reduction | A reducing agent, such as sodium borohydride or catalytic hydrogenation, is introduced to the reaction mixture. | Sodium borohydride or H₂ gas with a catalyst (e.g., Raney Nickel, Palladium on carbon) |

| 3. Work-up | The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified. | Acid/base extraction, Distillation or column chromatography |

Catalytic Hydrogenation of 5-Nitro-2-pentanol

Another viable synthetic route is the reduction of a nitro group to a primary amine. This would involve the initial synthesis of 5-nitro-2-pentanol, followed by catalytic hydrogenation.

| Step | Procedure | Reagents and Conditions |

| 1. Synthesis of 5-nitro-2-pentanol | A nitroalkane is reacted with an appropriate precursor to introduce the hydroxyl group. | e.g., Henry reaction between 3-nitropropanal and a suitable organometallic reagent. |

| 2. Catalytic Hydrogenation | 5-nitro-2-pentanol is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a catalyst. | 5-nitro-2-pentanol, H₂ gas, Catalyst (e.g., Palladium on carbon, Platinum oxide), Solvent (e.g., Ethanol, Ethyl acetate) |

| 3. Work-up and Purification | The catalyst is filtered off, and the solvent is evaporated. The resulting crude this compound is purified. | Filtration, Evaporation, Distillation or crystallization of a salt form |

Below is a diagram illustrating the logical workflow for the synthesis of this compound via the reductive amination of 5-hydroxy-2-pentanone.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctionality allows for sequential or selective reactions at the amino and hydroxyl groups, enabling the construction of diverse molecular architectures.

-

Pharmaceutical Synthesis: As previously mentioned, it is a key intermediate in the synthesis of hydroxychloroquine.[1] The structural motif of this compound is also found in other biologically active compounds, making it a target for medicinal chemistry research.

-

Chiral Auxiliaries: The presence of a chiral center allows for the use of enantiomerically pure (R)- or (S)-5-aminopentan-2-ol as a chiral auxiliary in asymmetric synthesis.[1] Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

-

Polymer Chemistry: The amino and hydroxyl groups can participate in polymerization reactions. For example, it can be used as a cross-linking agent in the formation of poly(ester-urethane) materials, which may have applications in biodegradable plastics for agriculture or medicine.

References

An In-depth Technical Guide to the Safety and Handling of 5-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-aminopentan-2-ol (CAS No: 81693-62-1), a primary amino alcohol utilized as a versatile intermediate in organic synthesis.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is a flammable liquid and vapor that causes severe skin burns and eye damage.[2]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[4][5] |

Data aggregated from multiple sources and may vary based on impurities and additives.[2]

Summary of Hazards

-

Physical Hazards: Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air and can travel to an ignition source.[6] Containers may explode when heated.[6]

-

Health Hazards: Causes severe chemical burns to the skin, eyes, and mucous membranes.[7][8] Inhalation may cause corrosive injuries to the respiratory tract.[3] Ingestion is harmful and can cause chemical burns to the oral cavity and gastrointestinal tract.[8]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₁₃NO[2] |

| Molecular Weight | 103.16 g/mol [2] |

| Appearance | Colorless Liquid[6] |

| Odor | Rotten-egg like[6] |

| Boiling Point | 89 - 91 °C / 192.2 - 195.8 °F[6] |

| Flash Point | 2 °C / 35.6 °F[6] |

| Water Solubility | Soluble[6] |

| InChIKey | VJGRDSFPHUTBBE-UHFFFAOYSA-N[2] |

Experimental Protocols: Safe Handling and Personal Protection

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9] Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[8] Contaminated clothing must be removed immediately and laundered before reuse.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For situations with inadequate ventilation, wear a self-contained breathing apparatus.

Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[9]

-

Avoid all personal contact, including inhalation of vapors, mists, or sprays.[9]

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate response to exposure or spills is critical.

First-Aid Measures

-

General Advice: Immediate medical attention is required for any exposure.[7] Show the Safety Data Sheet (SDS) to the attending physician.[7]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[7] Call a poison center or doctor immediately.[7]

-

Skin Contact: Take off immediately all contaminated clothing.[7] Rinse skin with large amounts of water or use a safety shower.[7][8] Immediate medical attention is required.[7]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[7]

-

Ingestion: Rinse mouth thoroughly with water.[7] Do NOT induce vomiting. Call a poison center or doctor immediately.[10]

Caption: Emergency response workflow following an exposure event.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[8] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: The product is flammable and corrosive.[6][7] Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[6] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

-

Containment and Cleanup: For minor spills, absorb with an inert material (e.g., dry sand, earth) and place in a suitable, labeled container for disposal.[8][9] Use spark-proof tools and explosion-proof equipment.[6]

Storage and Incompatibility

Proper storage is crucial to maintain the stability and safety of this compound.

Storage Conditions

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[7][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6] No smoking in the storage area.[8]

-

The storage area should be designated as a corrosives area.[7]

-

To avoid ignition from static electricity, all metal parts of equipment must be grounded.[6]

Incompatible Materials

-

Strong oxidizing agents[7]

-

Acids[6]

-

Acid anhydrides[6]

-

Acid chlorides[6]

-

Copper and its alloys[8]

-

Aluminum and its alloys[8]

References

- 1. This compound | 81693-62-1 | Benchchem [benchchem.com]

- 2. This compound | C5H13NO | CID 9793714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminopentan-2-ol | C5H13NO | CID 226832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminopentan-2-ol | C5H13NO | CID 95299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.de [fishersci.de]

Potential Research Areas for 5-Aminopentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopentan-2-ol, a chiral γ-amino alcohol, presents a versatile scaffold for chemical and pharmaceutical research. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, coupled with a stereogenic center, makes it an attractive building block for the synthesis of complex molecules and a candidate for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of potential research areas for this compound, summarizing known synthetic methodologies, exploring its potential biological activities with a focus on the GABAergic system, and proposing future research directions. Detailed experimental protocols and structured data are provided to facilitate further investigation.

Introduction

This compound is a primary amino alcohol with the chemical formula C5H13NO.[1] The presence of a hydroxyl group on the second carbon and an amino group on the fifth carbon of a pentane chain characterizes its structure. A key feature of this molecule is the chiral center at the C-2 position, leading to the existence of (R)- and (S)-enantiomers. This stereochemistry is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[2] While this compound is recognized as a crucial intermediate in the synthesis of the antimalarial drug hydroxychloroquine, its intrinsic biological activities and potential as a lead compound for other therapeutic areas remain largely unexplored.[2] This guide aims to illuminate promising avenues of research for this intriguing molecule.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and enantioselective routes. The choice of method will depend on the specific research goal, with enantiomerically pure forms being essential for pharmacological studies.

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the reduction of 5-aminopentan-2-one.[2]

Table 1: Key Reagents and Conditions for Racemic Synthesis

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |

| 1 | 5-Chloropentan-2-one | Ammonia | Ethanol | Sealed tube, heat | 5-Aminopentan-2-one |

| 2 | 5-Aminopentan-2-one | Sodium borohydride (NaBH4) | Methanol | 0 °C to room temp. | rac-5-Aminopentan-2-ol |

Enantioselective Synthesis

Achieving enantiomerically pure (R)- and (S)-5-Aminopentan-2-ol is critical for evaluating their specific biological activities. Two primary strategies for this are enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Lipases are commonly employed for the resolution of amino alcohols.[3] The principle involves the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-5-Aminopentan-2-ol

-

N-Protection: Protect the amino group of racemic this compound with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Enzymatic Acylation: Dissolve the N-protected rac-5-Aminopentan-2-ol in an appropriate organic solvent (e.g., toluene). Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Separation: Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.

-

Deprotection: Deprotect the amino group of both the acylated and unreacted enantiomers separately to obtain the pure (R)- and (S)-5-Aminopentan-2-ol.

Asymmetric synthesis aims to directly produce a single enantiomer. A potential route for the asymmetric synthesis of this compound involves the asymmetric reduction of 5-aminopentan-2-one using a chiral catalyst.

Table 2: Proposed Reagents for Asymmetric Synthesis

| Starting Material | Catalyst | Reducing Agent | Product |

| N-protected 5-aminopentan-2-one | Chiral oxazaborolidine (e.g., (R)-CBS) | Borane-dimethyl sulfide complex | N-protected (S)-5-Aminopentan-2-ol |

| N-protected 5-aminopentan-2-one | Chiral ruthenium complex (e.g., RuCl2[(R)-BINAP]) | Hydrogen gas | N-protected (S)-5-Aminopentan-2-ol |

Potential Biological Activities and Research Areas

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that it may possess modulatory activity at GABA receptors.[4]

GABAergic System Modulation

Hypothesis: this compound and its derivatives may act as agonists, antagonists, or allosteric modulators of GABA receptors.

Proposed Research:

-

In Vitro Receptor Binding Assays:

-

Objective: To determine the binding affinity of (R)- and (S)-5-Aminopentan-2-ol to GABA-A and GABA-B receptors.

-

Methodology: Radioligand binding assays using rat brain membranes and specific radioligands such as [3H]muscimol for GABA-A sites and [3H]GABA with baclofen for GABA-B sites.[5] The displacement of the radioligand by the test compounds will be measured to calculate the inhibition constant (Ki).

-

-

Electrophysiological Studies:

-

Objective: To characterize the functional activity of the enantiomers at GABA-A receptors.

-

Methodology: Two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific GABA-A receptor subtypes.[6] The effect of the compounds on GABA-induced chloride currents will be evaluated to determine if they act as positive or negative allosteric modulators.

-

-

GABA Aminotransferase (GABA-T) Inhibition Assay:

Diagram 1: Proposed Interaction with the GABAergic Synapse

Caption: Potential interaction points of this compound within the GABAergic synapse.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the this compound scaffold can lead to the discovery of more potent and selective modulators of biological targets.

Proposed Research:

-

Derivatization of the Amino Group: Synthesis of a library of N-substituted derivatives (e.g., alkyl, aryl, acyl) to probe the requirements of the binding pocket.

-

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group to investigate the role of this functionality in biological activity.

-

Alteration of the Carbon Backbone: Synthesis of analogs with different chain lengths or substitutions on the pentane backbone to explore the optimal spatial arrangement of the amino and hydroxyl groups.

Diagram 2: Experimental Workflow for SAR Studies

Caption: A logical workflow for structure-activity relationship studies of this compound.

Development of Novel Antimalarials

Given its role as an intermediate in the synthesis of hydroxychloroquine, this compound and its derivatives could be explored for their own antimalarial activity.

Proposed Research:

-

In Vitro Antimalarial Assays:

-

Objective: To screen this compound enantiomers and their derivatives against different strains of Plasmodium falciparum.

-

Methodology: Standard in vitro parasite growth inhibition assays, such as the SYBR Green I-based fluorescence assay.

-

-

Mechanism of Action Studies:

-

Objective: To elucidate the potential antimalarial mechanism of active compounds.

-

Methodology: Hemozoin inhibition assays and other biochemical assays to investigate potential targets in the parasite.

-

Conclusion

This compound is a molecule with significant untapped research potential. Its chiral nature and bifunctional structure make it an excellent starting point for the development of novel chemical entities. The proposed research areas, focusing on its enantioselective synthesis, its potential modulation of the GABAergic system, and its exploration as a scaffold for new antimalarials, offer exciting opportunities for drug discovery and development. The detailed experimental approaches and structured data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising compound.

References

- 1. air.unimi.it [air.unimi.it]

- 2. γ-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 3. Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols [cris.unibo.it]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

isomers of 5-Aminopentan-2-ol and their basic properties

An In-depth Technical Guide on the Isomers of 5-Aminopentan-2-ol and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a primary amino alcohol with the chemical formula C₅H₁₃NO. Its structure contains two reactive functional groups, a hydroxyl (-OH) group and a primary amino (-NH₂) group, making it a versatile building block in organic synthesis. The presence of a chiral center at the second carbon atom gives rise to stereoisomerism, a critical consideration in pharmaceutical development where the three-dimensional arrangement of a molecule can significantly influence its biological activity. This guide provides a detailed overview of the isomers of this compound, their basic properties, and the experimental methods for their determination.

Isomerism in this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. For this compound, both structural isomers and stereoisomers exist.

Stereoisomers

Due to the chiral center at the carbon atom bonded to the hydroxyl group (C2), this compound exists as a pair of enantiomers:

-

(R)-5-Aminopentan-2-ol

-

(S)-5-Aminopentan-2-ol

Enantiomers are non-superimposable mirror images of each other and often exhibit different pharmacological and toxicological profiles. The specific stereochemistry is a crucial factor in drug design and development.[1]

Structural Isomers

Several structural isomers of this compound exist, where the positions of the amino and hydroxyl groups on the pentane backbone are varied. These include, but are not limited to:

-

1-Aminopentan-2-ol: An α-amino alcohol.

-

4-Aminopentan-2-ol: A β-amino alcohol.

-

5-Aminopentan-1-ol: A primary alcohol isomer.

The relative positions of the functional groups in these isomers can lead to different intramolecular interactions and chemical reactivity.[1]

Basic Properties of this compound Isomers

The basicity of the isomers of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. The pKa value of the conjugate acid (R-NH₃⁺) is a common measure of basicity; a higher pKa indicates a stronger base.

Quantitative Basicity Data

| Isomer | IUPAC Name | Type | pKa (Predicted) | Reference |

| 5-Aminopentan-1-ol | 5-aminopentan-1-ol | Structural | 15.16 ± 0.10 | --INVALID-LINK-- |

Note: This pKa value is for the protonated amine and is a predicted value. Experimental verification is required.

Factors Influencing Basicity

The basicity of these amino alcohols is influenced by several factors:

-

Inductive Effect: The electron-donating alkyl chain increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

-

Solvation Effects: The ability of the protonated amine to be stabilized by solvent molecules can influence basicity.

-

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group can lead to intramolecular hydrogen bonding, which may affect the availability of the nitrogen lone pair and thus the basicity. The distance between the amino and hydroxyl groups in the different structural isomers will influence the extent of this interaction.

Generally, aliphatic amines are more basic than aromatic amines because the lone pair on the nitrogen in aromatic amines is delocalized into the aromatic ring.[2]

Experimental Protocol for pKa Determination

The pKa of an amino alcohol like this compound can be experimentally determined using potentiometric titration. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Principle

A solution of the amino alcohol is titrated with a standardized solution of a strong acid (e.g., HCl). The amino group acts as a base and is protonated by the acid. The pH of the solution is measured after each addition of the titrant. A titration curve is then generated by plotting the pH versus the volume of titrant added. The pKa of the conjugate acid is the pH at the half-equivalence point, where half of the amine has been protonated.

Materials and Equipment

-

Isomer of this compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers and volumetric flasks

-

Deionized water

Detailed Methodology

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of the this compound isomer.

-

Dissolve the sample in deionized water to a known concentration (e.g., 0.01 M).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Fill a buret with the standardized 0.1 M HCl solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

The half-equivalence point is half the volume of the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the protonated amine (R-NH₃⁺).

-

The pKb can be calculated from the pKa using the equation: pKa + pKb = 14 (at 25 °C).

-

Logical Relationships and Influencing Factors

The following diagram illustrates the relationship between the isomers of this compound and the key factors that influence their basic properties.

Caption: Isomers of this compound and factors affecting their basicity.

Conclusion

The isomers of this compound represent a class of compounds with significant potential in synthetic and medicinal chemistry. While experimental data on their basic properties are currently limited, established methodologies such as potentiometric titration can be employed for their precise determination. Understanding the subtle differences in the basicity of these isomers, arising from their unique structural and stereochemical features, is essential for their effective application in drug design and the development of novel chemical entities. Further research is warranted to experimentally quantify the basicity of these isomers and to explore their biological activities.

References

An In-depth Technical Guide to 5-Aminopentan-2-ol: Commercial Availability, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminopentan-2-ol, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. This document details its commercial availability from various suppliers, outlines its chemical properties, and explores its applications as a key building block for more complex molecules.

Commercial Availability and Suppliers

This compound (CAS No. 81693-62-1) is commercially available from a range of chemical suppliers. The availability of this compound is crucial for research and development purposes, and various vendors offer it in different quantities and purities. Below is a summary of prominent suppliers and their current offerings.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (via Enamine) | ENA429359605 | Not Specified | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| Sigma-Aldrich (via Princeton BioMolecular Research) | PRI424050176 | 95% | Not Specified |

| Benchchem | B1279241 | Not Specified | Inquire for details |

| BLD Pharm | Not Specified | Not Specified | Inquire for details |

| American Elements | Not Specified | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) | Research quantities to bulk |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C5H13NO | PubChem |

| Molecular Weight | 103.16 g/mol | PubChem |

| CAS Number | 81693-62-1 | PubChem |

| Appearance | Liquid | American Elements |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(CCCN)O | PubChem |

| InChI Key | VJGRDSFPHUTBBE-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

One common approach for the synthesis of similar amino alcohols involves the reduction of a corresponding amino ketone. For instance, the synthesis of a related intermediate for the antimalarial drug hydroxychloroquine involves the reaction of 5-iodopentan-2-one with 2-(ethylamino)ethan-1-ol, followed by subsequent reduction of the ketone functionality.[1] This suggests that a potential route to this compound could start from 5-aminopentan-2-one.

A generalized conceptual workflow for the synthesis of a chiral amino alcohol like this compound is presented below.

Conceptual Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its bifunctionality, containing both a primary amine and a secondary alcohol.[1] This allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1]

The presence of a chiral center at the carbon bearing the hydroxyl group makes this compound particularly interesting for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[1]

Role as a Chemical Intermediate

The primary application of this compound is as an intermediate in the synthesis of larger, more complex molecules.[1] Its amine and hydroxyl groups can be selectively protected and reacted to build intricate molecular architectures.[1]

One notable, albeit indirect, application is in the synthesis of the antimalarial drug hydroxychloroquine. A key intermediate in the production of hydroxychloroquine is 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, which shares a similar structural motif with this compound.[1]

Potential in Biodegradable Polymers

Due to its bifunctional nature, this compound can be used as a cross-linking agent in the formation of polymers. For example, it can react with a polyester-polyol and a polyisocyanate to form a poly(ester-urethane) material. These materials are of interest for their potential biodegradability, which is a desirable characteristic for applications in agriculture and medicine.

Signaling Pathways and Biological Activity

Currently, there is no publicly available literature that directly implicates this compound in specific signaling pathways or describes its biological activity. Its primary role in a drug development context is as a structural component or intermediate for the synthesis of biologically active molecules. The biological activity of any resulting molecule would be dependent on the final structure and not on the this compound moiety itself.

For researchers interested in exploring the potential biological effects of molecules derived from this compound, a logical workflow for investigation is proposed below.

Workflow for Investigating Biological Activity of this compound Derivatives.

Supplier Selection Workflow

For researchers and procurement specialists, the selection of a suitable supplier for this compound is a critical first step. The following diagram outlines a logical workflow for this process.

Supplier Selection Workflow for this compound.

References

basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol

An In-Depth Technical Guide to the Basic Reactivity of Amino and Hydroxyl Groups in 5-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the fundamental reactivity of the primary amino (-NH₂) and secondary hydroxyl (-OH) functional groups present in this compound. Understanding the distinct chemical properties and the resulting chemoselectivity of this bifunctional molecule is crucial for its application as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures.

Introduction to this compound

This compound (CAS No: 81693-62-1) is a primary amino alcohol featuring a five-carbon backbone. A primary amino group is located at the C5 position, and a secondary hydroxyl group is at the C2 position, which is a chiral center.[1] This arrangement of functional groups dictates the molecule's reactivity, making it a valuable intermediate for synthesizing more complex structures. The inherent differences in basicity and nucleophilicity between the nitrogen and oxygen atoms are the cornerstone of its chemical behavior.

Comparative Basicity and Acidity: pKa Analysis

The amino group, being a primary amine, is significantly more basic than the hydroxyl group is acidic. The lone pair of electrons on the nitrogen atom is more available for protonation compared to the lone pairs on the oxygen, which are held more tightly by the more electronegative oxygen atom. Consequently, the conjugate acid of the amine (the ammonium ion) has a much lower pKa than the hydroxyl group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Functional Group | Predicted Value | Interpretation |

| pKa (Conjugate Acid) | Amino (-NH₃⁺) | ~10.4 ± 0.2 | The amino group is basic and will be predominantly protonated (R-NH₃⁺) at pH < 10. |

| pKa | Hydroxyl (-OH) | ~16.5 ± 0.5 | The hydroxyl group is a very weak acid, requiring a strong base for deprotonation. |

Note: Values are estimations based on standard computational algorithms (e.g., ACD/pKa, ChemAxon) and typical values for primary amines and secondary alcohols. They are intended for illustrative purposes.

This vast difference in pKa values is the key to achieving chemoselectivity. In acidic to neutral conditions, the amino group will be protonated, rendering it non-nucleophilic, which can allow for reactions to occur at the hydroxyl group. Conversely, under neutral or basic conditions, the free amine is a potent nucleophile.

Caption: Protonation states of this compound at different pH ranges.

Nucleophilicity and Kinetic Reactivity

In most synthetic contexts, the primary amino group of this compound is a significantly stronger nucleophile than the secondary hydroxyl group. This can be attributed to several factors:

-

Electronegativity: Nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is less tightly held and more available for donation to an electrophile.

-

Basicity: As a stronger base, the amine is inherently more reactive towards electron-deficient centers. Simple amines are generally more nucleophilic than their alcohol equivalents.[2]

-

Steric Hindrance: In this compound, the primary amino group at the terminus of the carbon chain is sterically more accessible than the secondary hydroxyl group.

Table 2: Qualitative Reactivity Comparison

| Reaction Type | Amino Group (-NH₂) | Hydroxyl Group (-OH) | Selectivity |

| Acylation (e.g., with Ac₂O, AcCl) | High reactivity, forms stable amides. | Low reactivity, requires catalyst or harsher conditions. | High for N-acylation under standard conditions. |

| Alkylation (e.g., with R-X) | High reactivity, can lead to over-alkylation. | Very low reactivity, requires deprotonation to form the more nucleophilic alkoxide. | High for N-alkylation. |

| Reaction with Aldehydes/Ketones | Readily forms imines (Schiff bases). | Forms hemiacetals/hemiketals (often reversible). | High for imine formation. |

| Oxidation | Can be oxidized, but often leads to complex mixtures. | Can be cleanly oxidized to the corresponding ketone (5-aminopentan-2-one). | Requires protection of the amino group first. |

This inherent difference in nucleophilicity allows for selective reactions at the nitrogen atom without the need for protecting the hydroxyl group.

Caption: Preferential reaction pathway with an electrophile.

Experimental Protocols for Key Transformations

The following protocols are representative methodologies for the selective transformation of this compound. Researchers should optimize conditions for their specific needs.

Protocol 1: Selective N-Acetylation

This protocol leverages the higher nucleophilicity of the amino group to achieve selective acylation without protecting the hydroxyl group.

-

Materials: this compound, Acetic Anhydride (Ac₂O), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3-hydroxypropyl)acetamide.

-

Purify the crude product by column chromatography if necessary.

-

Protocol 2: Selective N-Protection with Boc Anhydride

For reactions where the hydroxyl group is the desired site of transformation (e.g., oxidation), the more reactive amino group must first be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[3]

-

Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in THF in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.

-

Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (5-hydroxypentan-2-yl)carbamate.

-

The product is often pure enough for the next step, but can be purified by column chromatography.

-

Protocol 3: Oxidation of the Hydroxyl Group (Post N-Protection)

With the amino group protected, the secondary alcohol can be cleanly oxidized to a ketone. Many reagents can be used; a Swern oxidation or a TEMPO-catalyzed oxidation are common mild methods.

-

Materials: N-Boc-5-aminopentan-2-ol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure (Swern Oxidation):

-

Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO (2.2 eq) in DCM to the oxalyl chloride solution, keeping the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of N-Boc-5-aminopentan-2-ol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 1 hour.

-

Add triethylamine (5.0 eq) to the mixture and stir for 20 minutes.

-

Allow the reaction to warm to room temperature.

-

Add water to quench the reaction and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-5-aminopentan-2-one.

-

Purify by flash column chromatography.

-

Caption: Synthetic workflow for selective oxidation of the hydroxyl group.

Conclusion

The reactivity of this compound is dominated by the superior nucleophilicity and basicity of its primary amino group over its secondary hydroxyl group. This inherent electronic preference allows for highly chemoselective transformations at the nitrogen center under mild conditions. For reactions targeting the hydroxyl group, protection of the amine is a straightforward and necessary prerequisite. By understanding and exploiting these fundamental principles, researchers can effectively utilize this compound as a versatile chiral building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Theoretical Conformational Analysis of 5-Aminopentan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of 5-aminopentan-2-ol. The conformation of a molecule is critical to its physical, chemical, and biological properties. For a flexible molecule like this compound, which contains both a hydroxyl and an amino group, intramolecular interactions, particularly hydrogen bonding, play a pivotal role in determining its three-dimensional structure. Understanding the preferred conformations is essential for applications in medicinal chemistry and materials science.

Introduction to the Conformational Landscape of Amino Alcohols

This compound is a primary amino alcohol with a flexible carbon backbone. Its conformational preferences are primarily dictated by the interplay of steric hindrance and intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. The relative positions of these functional groups allow for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. Theoretical studies on linear amino alcohols have shown that the strength of these hydrogen bonds is dependent on the length of the carbon chain separating the functional groups.

The most stable conformations of amino alcohols are often those that allow for the formation of an intramolecular hydrogen bond, where the hydroxyl group acts as the hydrogen bond donor and the amino group as the acceptor (OH···N), or vice versa (NH···O). The formation of these bonds leads to cyclic-like structures. In the case of this compound, a γ-amino alcohol, the formation of an intramolecular hydrogen bond would result in a seven-membered ring, a favorable arrangement that has been shown to lead to strong intramolecular hydrogen bonds in similar molecules.

Key Conformers of this compound

The conformational space of this compound can be explored by systematically rotating the single bonds of the carbon backbone. The most stable conformers are expected to be those that minimize steric repulsion while maximizing stabilizing interactions, such as intramolecular hydrogen bonding.

Based on theoretical studies of homologous amino alcohols, the principal conformers of this compound can be categorized as either "open" (extended) or "closed" (hydrogen-bonded).

-

Open Conformers: In these conformations, the hydroxyl and amino groups are far from each other, and there is no significant intramolecular hydrogen bonding. These conformers are generally higher in energy.

-

Closed Conformers: These conformations are stabilized by an intramolecular hydrogen bond. The most likely hydrogen bond is of the OH···N type, given the higher acidity of the hydroxyl proton compared to the amino protons.

Below is a summary of the expected low-energy conformers and their key characteristics, based on extrapolations from theoretical studies on similar amino alcohols.

| Conformer ID | Description | Key Dihedral Angles (τ1, τ2, τ3, τ4) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| C1 | Closed (OH···N H-bond) | gauche, gauche, gauche, gauche | 0.00 | Strong intramolecular hydrogen bond, forming a pseudo-seven-membered ring. |

| C2 | Closed (OH···N H-bond) | gauche, anti, gauche, gauche | 0.5 - 1.5 | Intramolecular hydrogen bond, with a slightly different backbone conformation. |

| O1 | Open (Extended) | anti, anti, anti, anti | 2.0 - 4.0 | Minimized steric interactions but lacks the stabilization of an intramolecular hydrogen bond. |

| O2 | Open (Gauche) | gauche, anti, anti, anti | 2.5 - 4.5 | Some gauche interactions leading to slightly higher energy than the fully extended form. |

Note: The relative energies are illustrative and based on typical values found for similar amino alcohols in the gas phase. Actual values would require specific quantum chemical calculations for this compound.

Theoretical Protocols for Conformational Analysis

The determination of the conformational landscape of a flexible molecule like this compound relies on computational chemistry methods. A typical workflow for such a theoretical study is outlined below.

3.1. Initial Conformational Search

A thorough exploration of the potential energy surface is crucial to identify all possible low-energy conformers. This is typically achieved through:

-

Systematic Search: Rotating all rotatable bonds by a defined increment (e.g., 60° or 120°). This method is computationally expensive but comprehensive.

-

Stochastic Search (e.g., Molecular Dynamics or Monte Carlo): Simulating the molecule's movement at a high temperature to overcome energy barriers and sample a wide range of conformations.

3.2. Geometry Optimization and Frequency Calculations

Each identified conformer must be optimized to find the nearest local minimum on the potential energy surface. This is followed by frequency calculations.

-

Method: Density Functional Theory (DFT) is a widely used and cost-effective method. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for such systems.

-

Purpose of Optimization: To obtain the equilibrium geometry of each conformer.

-

Purpose of Frequency Calculation: To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

3.3. Refined Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Methods:

-

MP2 (Møller-Plesset perturbation theory of the second order): A popular wave function-based method that includes electron correlation.

-

Coupled Cluster (e.g., CCSD(T)): Considered the "gold standard" for single-point energy calculations, though computationally expensive.

-

Composite methods (e.g., G4, CBS-QB3): These methods approximate high-level calculations through a series of smaller calculations.

-

3.4. Analysis of Intramolecular Interactions

To characterize the nature and strength of the intramolecular hydrogen bonds, specialized analyses are employed:

-

Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen and acceptor atoms, providing evidence of a hydrogen bond.

-

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about the donor-acceptor interactions and the stabilization energy associated with the hydrogen bond.

-

Non-Covalent Interaction (NCI) Analysis: This technique provides a visual representation of non-covalent interactions in real space.

3.5. Solvent Effects

The conformational preferences of this compound can be significantly influenced by the solvent. The effect of a solvent can be included in the calculations using:

-